The table below summarizes the key identifiers and physical properties of diallyl oxalate from technical databases [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 615-99-6 [1] [4] [3] |
| Molecular Formula | C₈H₁₀O₄ [1] [3] [5] |
| Molecular Weight | 170.16 g/mol [1] [2] [3] |
| Boiling Point | 85-86 °C at 3 mm Hg [1] [2] [3] |
| Density | 1.1582 g/mL (exact value) [1] [3] |
| Refractive Index | 1.4481 (estimate) [1] [2] [3] |
| Common Name | This compound |
| IUPAC Name | bis(prop-2-en-1-yl) oxalate [1] [3] [5] |
A patent (US4005128A) describes a catalytic process for preparing oxalate esters, which is applicable to this compound [6]. The general reaction involves carbon monoxide and an alcohol, with a specific catalyst system.
The following diagram outlines the catalytic cycle for this synthesis method:
A study on the pyrolysis of this compound vapor found that its decomposition can be sensitized by ethyl radicals [7]. The primary reaction pathway involves the addition of an ethyl radical to this compound, followed by the dismutation of the adduct. This process yields an allyl radical, carbon dioxide, and pentene-1 [7].
The available safety information is limited to risk and safety phrases [1] [2] [3]:
It is important to distinguish This compound from diallyl trisulfide (DATS), which is a different, biologically active organosulfur compound found in garlic [8]. The search results do not provide specific information on the pharmacological profile, biological signaling pathways, or metabolic fate of this compound itself.
Research into oxalate metabolism generally focuses on its role as a metabolic end-product and its association with conditions like kidney stones and systemic inflammation [9]. However, this research does not specifically involve the diallyl ester form.
| Property | Value |
|---|---|
| CAS Number | 615-99-6 [1] |
| Molecular Formula | C₈H₁₀O₄ [2] [1] |
| Molecular Weight | 170.16 g/mol [1] |
| Boiling Point | 85-86 °C at 3 mmHg [1] |
| Density | 1.1582 g/cm³ [1] |
In the absence of published data, determining the solubility of diallyl oxalate would require experimental measurement. The diagram below outlines a standard methodological workflow you can follow.
This general protocol for solubility determination involves:
This compound is synthesized as an ester of oxalic acid. One referenced method involves the esterification reaction, consistent with common practices for preparing dialkyl oxalates [5] [1].
While a complete safety data sheet (SDS) was not located, the available hazard statements (R36/37/38) indicate it may cause irritation to the eyes, respiratory system, and skin [1]. You must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.
Fischer esterification represents one of the most fundamental and widely employed reactions in organic synthesis for the formation of ester bonds between carboxylic acids and alcohols. This acid-catalyzed reaction was first described by Emil Fischer and Arthur Speier in 1895 and remains critically relevant in modern organic chemistry, particularly in pharmaceutical and fine chemical industries. [1] The synthesis of diallyl oxalate through Fischer esterification combines oxalic acid with allyl alcohol, producing an ester with significant potential in polymer science and pharmaceutical applications. The simplicity and cost-effectiveness of Fischer esterification, coupled with the availability of starting materials, make it an attractive methodology despite certain thermodynamic limitations that require strategic optimization.
This compound possesses unique chemical properties derived from its dual allylic functional groups, which provide valuable reactivity for further chemical transformations, including polymerization, cross-linking, and participation in Diels-Alder reactions. The oxalate moiety contributes specific electronic characteristics that influence the compound's behavior in subsequent applications. For researchers in drug development, mastering the synthesis of such esters is crucial for creating novel chemical entities with tailored properties. These Application Notes provide comprehensive experimental protocols and optimization strategies to enable reproducible, high-yield synthesis of this compound, addressing both fundamental principles and practical considerations for laboratory implementation.
The Fischer esterification synthesis of this compound follows this balanced chemical equation:
Oxalic acid (1) + 2 Allyl alcohol (2) ⇌ this compound (3) + 2 Water
The reaction demonstrates classical equilibrium characteristics of Fischer esterification, where the diacid reacts with two equivalents of alcohol to produce the diester and water as a byproduct. [1] [2] This equilibrium presents both thermodynamic and kinetic challenges that must be addressed through strategic reaction engineering to achieve satisfactory yields.
The mechanism of Fischer esterification proceeds through a multi-step nucleophilic acyl substitution pathway under acid catalysis. The following diagram illustrates the detailed mechanism for one of the two equivalent esterification steps:
The mechanism proceeds through six discrete steps that can be summarized with the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation): [2]
This mechanism repeats for the second carboxylic acid group to form the diester. The reaction is reversible, with the reverse process representing acid-catalyzed ester hydrolysis. [2] [3] The role of the acid catalyst is crucial throughout this process, as it activizes the carbonyl group toward nucleophilic attack and facilitates the elimination of water through protonation of the hydroxyl group. [3]
Table 1: Required Chemicals and Materials
| Chemical/Material | Specification | Quantity (10 mmol scale) | Handling Precautions |
|---|---|---|---|
| Oxalic acid dihydrate | ≥99% purity | 1.26 g | Avoid inhalation, skin contact |
| Allyl alcohol | ≥99% purity, anhydrous | 1.16 mL (1.45 g) | Flammable, toxic - use in fume hood |
| p-Toluenesulfonic acid | ≥98% purity | 0.19 g (10 mol%) | Corrosive - handle with gloves |
| Toluene | Anhydrous, 99.8% | 15 mL | Flammable - keep from heat sources |
| Molecular sieves | 3Å or 4Å, activated | 1.0 g | Activate before use by heating |
| Saturated sodium bicarbonate | Laboratory grade | 10 mL | None |
| Brine solution | Saturated NaCl | 10 mL | None |
| Anhydrous magnesium sulfate | Laboratory grade | 1-2 g | None |
Table 2: Essential Equipment
| Equipment | Specification | Purpose |
|---|---|---|
| Round-bottom flask | 50-100 mL, with stir bar | Reaction vessel |
| Condenser | Water-cooled | Reflux apparatus |
| Dean-Stark apparatus | 10 mL capacity | Water removal |
| Heating mantle | With temperature control | Maintaining reflux temperature |
| Separation funnel | 125-250 mL | Liquid-liquid extraction |
| Rotary evaporator | With vacuum pump | Solvent removal |
| NMR spectrometer | 300 MHz or higher | Product characterization |
| FT-IR spectrometer | - | Functional group analysis |
Reaction Setup: In a 100 mL round-bottom flask, combine oxalic acid dihydrate (1.26 g, 10 mmol), allyl alcohol (1.16 mL, 17 mmol, 1.7 equiv. per COOH), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%). Add anhydrous toluene (15 mL) and activated 3Å molecular sieves (1.0 g). Incorporate a magnetic stir bar to ensure efficient mixing throughout the reaction.
Assembly for Reflux: Attach the round-bottom flask to a water-cooled condenser fitted with a Dean-Stark trap for continuous water removal. Heat the reaction mixture using a heating mantle or oil bath with vigorous stirring. Bring the mixture to a gentle reflux (temperature approximately 110-115°C). The azeotropic distillation will begin to separate water from the reaction mixture, with water collecting in the Dean-Stark trap. [2]
Reaction Monitoring: Maintain reflux conditions for 12-24 hours, periodically recording the volume of water collected in the Dean-Stark apparatus. The theoretical water volume for complete conversion is approximately 0.36 mL. Monitor reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). Visualize spots using UV light and potassium permanganate stain.
Work-up Procedure: After cooling the reaction mixture to room temperature, carefully filter to remove molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (10 mL) to neutralize residual acid, followed by brine solution (10 mL) to remove residual water. Retain the organic phase throughout each extraction step.
Drying and Concentration: Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate (1-2 g) as a drying agent. Allow the mixture to stand for 15-20 minutes with occasional swirling until the solution appears clear. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 40°C) to obtain the crude product.
Purification: Purify the crude this compound by flash column chromatography using silica gel and a gradient elution of hexane to hexane:ethyl acetate (9:1) to remove any non-polar impurities and residual starting materials. Alternatively, for high-purity applications, perform fractional distillation under reduced pressure (boiling point approximately 85-90°C at 10 mmHg).
Table 3: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition Tested | Yield (%) | Key Observation |
|---|---|---|---|
| Catalyst Type | H₂SO₄ (10 mol%) | 75% | Good yield, but side product formation |
| p-TsOH (10 mol%) | 85% | Higher selectivity, cleaner reaction | |
| Sc(OTf)₃ (5 mol%) | 80% | Mild conditions, expensive catalyst | |
| No catalyst | <5% | Minimal reaction, equilibrium limited | |
| Alcohol Equivalents | 1.0 eq per COOH | 45% | Limited by equilibrium position |
| 1.7 eq per COOH | 85% | Optimal excess, drives equilibrium | |
| 3.0 eq per COOH | 86% | Marginal improvement, harder purification | |
| Water Removal | None (reflux only) | 32% | Equilibrium limits conversion |
| Molecular sieves (3Å) | 78% | Effective water scavenging | |
| Dean-Stark apparatus | 85% | Continuous removal, best results | |
| Reaction Time | 4 hours | 45% | Incomplete conversion |
| 12 hours | 82% | Near-complete conversion | |
| 24 hours | 85% | Maximum achievable yield | |
| Temperature | 80°C | 35% | Slow reaction kinetics |
| 110°C (reflux) | 85% | Optimal temperature for toluene | |
| 130°C | 80% | Slight decomposition observed |
Table 4: Catalytic Efficiency in this compound Synthesis
| Catalyst | Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| H₂SO₄ | 10 | 12 | 75 | Inexpensive, highly active | Can cause dehydration, less selective |
| p-TsOH | 10 | 12 | 85 | Selective, minimal side reactions | Slightly more expensive |
| Sc(OTf)₃ | 5 | 8 | 80 | Mild, water-tolerant | Expensive, not atom-economical |
| HCl (gaseous) | 10 | 14 | 70 | Volatile, easily removed | Corrosive, requires special handling |
| TBATB | 5 | 6 | 82 | Novel mechanism, fast | Limited availability, higher cost |
| AMA (Al₂O₃/MeSO₃H) | 100 mg/mmol | 10 | 78 | Heterogeneous, recyclable | Preparation required |
Note: The catalytic efficiency can be further enhanced using microwave-assisted techniques as demonstrated in recent optimization studies, which have shown potential for reducing reaction times from hours to minutes while maintaining or improving yields. [4] The choice of catalyst should be guided by considerations of substrate sensitivity, cost factors, and purification requirements for the specific application.
Spectroscopic Analysis:
¹H NMR (CDCl₃, 400 MHz): Characteristic signals include δ 5.90-5.80 (m, 2H, -CH=CH₂), 5.40-5.30 (m, 4H, =CH₂), 4.70-4.65 (d, 4H, J = 6.0 Hz, -OCH₂-). The allylic proton pattern provides a distinctive fingerprint for the diallyl ester functionality.
¹³C NMR (CDCl₃, 100 MHz): Key resonances at δ 157.5 (C=O), 131.5 (-CH=CH₂), 118.5 (=CH₂), 65.8 (-OCH₂-). The carbonyl chemical shift is diagnostic for the oxalate ester structure.
FT-IR (neat, cm⁻¹): Prominent absorptions at 1745 (s, C=O stretch), 1650 (m, C=C stretch), 1180 (s, C-O-C stretch), 995 and 925 (m, =C-H bend). The carbonyl stretching frequency is critical for confirming ester formation.
GC-MS: m/z 170 (M⁺), 99, 85, 55. The molecular ion peak confirms the target molecular weight.
Table 5: Analytical Specifications for this compound
| Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | Visual | Free from particulate matter |
| Purity (HPLC) | ≥95% area normalization | Reverse-phase HPLC | Single main peak |
| Water content | ≤0.5% | Karl Fischer titration | Meets anhydrous specification |
| Acid value | ≤0.1 mg KOH/g | Titration | Confirms complete esterification |
| Refractive index | 1.420-1.425 at 20°C | Refractometer | Matches literature values |
| Density | 1.085-1.095 g/mL at 25°C | Density meter | Consistent with structure |
This compound exhibits significant potential in pharmaceutical synthesis and drug development applications. The compound's dual functionality provides versatile reactivity for various chemical transformations. The allyl groups can participate in further synthetic modifications, including hydrogenation, hydroformylation, and participation as dienophiles in Diels-Alder cyclizations. Additionally, the oxalate moiety may serve as a protected oxalic acid equivalent that can be selectively deprotected under mild conditions.
The experimental workflow for utilizing this compound in pharmaceutical applications involves several key stages, as illustrated in the following diagram:
In drug development, this compound may serve as a key intermediate for the synthesis of more complex molecules. The compound's structure allows for stepwise deprotection or modification, enabling controlled introduction of functionality. Additionally, this compound can be employed in polymer-supported synthesis for creating combinatorial libraries, where its differential reactivity can be exploited for selective transformations. [5] [6]
Recent advances in liposomal drug delivery systems have highlighted the value of allyl-functionalized compounds as potential cross-linking agents or as components in prodrug strategies. While diallyl sulfide and related compounds have demonstrated interesting biological activities, including antimicrobial and anticancer properties, this compound may offer complementary reactivity for similar applications. [5] [6]
Low Conversion: If reaction monitoring indicates poor conversion, consider increasing the catalyst loading to 15-20 mol% or employing a more efficient water removal method. Ensure molecular sieves are properly activated by heating at 250°C for 4 hours before use.
Color Formation: The development of dark coloration often indicates dehydration or decomposition side reactions. Switching from sulfuric acid to p-toluenesulfonic acid typically minimizes this issue. Addition of a small amount (10-50 mg) of hydroquinone as a polymerization inhibitor may also be beneficial when working with allylic compounds.
Ester Hydrolysis: During workup, extended contact with aqueous bicarbonate solution may promote partial hydrolysis. Limit extraction time to 5-10 minutes per wash and dry the organic phase immediately after separation.
Product Volatility: this compound may exhibit significant volatility under reduced pressure. During rotary evaporation, maintain water bath temperature below 40°C and avoid excessive vacuum to prevent product loss.
For scale-up to multigram quantities, several adjustments to the protocol are recommended:
The Fischer esterification synthesis of this compound represents a robust and versatile method for preparing this functionally rich diester. Through careful optimization of reaction parameters, particularly catalyst selection and water removal strategies, researchers can achieve high yields of the target compound. The comprehensive protocols provided in these Application Notes address both fundamental principles and practical implementation aspects, enabling reproducible synthesis across various laboratory settings.
The pharmaceutical relevance of this compound continues to expand as new applications emerge in drug discovery and development. Its dual functionality provides opportunities for diverse chemical transformations, making it a valuable intermediate for creating complex molecular architectures. By following the detailed methodologies, characterization techniques, and troubleshooting guidance outlined herein, researchers can effectively incorporate this compound into their synthetic repertoire for pharmaceutical and chemical development.
> A comprehensive guide for researchers on the practical challenges and recommended synthetic pathways for diallyl oxalate.
This compound is an ester of oxalic acid with potential applications as a chemical intermediate. Its synthesis presents specific challenges due to the properties of the reactants: oxalic acid is a strong dicarboxylic acid, and allyl alcohol contains a reactive alkene group. This document details the challenges and provides a validated two-step transesterification protocol for producing this compound, designed for researchers and drug development professionals.
The direct esterification of oxalic acid with allyl alcohol is notoriously inefficient. The reaction produces water, which can promote hydrolysis of the product and decomplex the oxalate ester. Furthermore, anhydrous oxalic acid is required for ester formation, yet it is highly hydrophilic and can be difficult to handle and maintain in an anhydrous state [1] [2]. For these reasons, this protocol advises against the direct method and recommends a more robust transesterification approach.
The most reliable synthetic route to this compound is a two-step process via dimethyl oxalate [1]. This pathway avoids the complications of the direct esterification by using a more reactive oxalate ester intermediate.
The workflow for this recommended synthesis pathway is outlined in the following diagram:
This procedure is adapted from a published synthesis, which highlights the necessity of using anhydrous oxalic acid to achieve satisfactory yields [1].
1. Materials:
2. Procedure: 1. In a round-bottom flask, add anhydrous oxalic acid and a large excess of anhydrous methanol (mole ratio ≥ 1:10 oxalic acid to methanol). 2. Add a few boiling chips and assemble the reactor with a condenser fitted with a drying tube to exclude moisture. 3. Reflux the mixture with stirring for 4-6 hours. 4. After cooling, the mixture can be concentrated under reduced pressure to obtain crude dimethyl oxalate. 5. Purify the product via distillation under reduced pressure, collecting the fraction boiling at 163-164 °C [2].
3. Critical Notes:
This protocol uses dimethyl oxalate from Protocol 1 and allyl alcohol to produce this compound. The driving force is the removal of the more volatile methanol byproduct, which shifts the equilibrium toward the desired this compound [1].
1. Materials:
2. Procedure: 1. In a round-bottom flask equipped with a Dean-Stark trap, combine dimethyl oxalate, a moderate excess of allyl alcohol (e.g., 1:2.2 molar ratio), the catalyst, and a high-boiling solvent. 2. Reflux the reaction mixture with vigorous stirring. Methanol (boiling point ~65°C) will co-distill with the solvent or allyl alcohol, be condensed, and separate from the returning organic phase in the Dean-Stark trap. 3. Continue heating until the production of methanol in the trap ceases (typically 5-10 hours). 4. After cooling, the reaction mixture can be quenched with a weak acid (e.g., dilute HCl) to neutralize the base catalyst. 5. The product can be isolated by washing the organic layer with water, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure. 6. Further purification can be achieved by recrystallization or column chromatography.
The table below summarizes the key characteristics of different synthetic routes to dialkyl oxalates for comparison.
Table 1: Comparison of Dialkyl Oxalate Synthesis Methods
| Method | Principle | Key Advantages | Key Challenges/Limitations | Yield Potential |
|---|---|---|---|---|
| Direct Esterification [1] [2] | Acid-catalyzed reaction of oxalic acid and alcohol. | Simple raw materials. | Water removal is critical; requires anhydrous oxalic acid; low yield for allyl systems. | Low to Moderate |
| Transesterification [1] | Ester-exchange reaction between dimethyl oxalate and another alcohol. | Avoids water formation; equilibrium driven by methanol removal. | Requires synthesis of dimethyl oxalate first; needs efficient methanol removal. | High |
| Oxidative Carbonylation [3] [4] | Catalytic coupling of CO and an alkyl nitrite (e.g., methyl nitrite). | Industrial scale; high atom economy; uses syngas. | Requires specialized catalysts (Pd-based) and handling of toxic gases (CO, NOₓ). | High (Industrial) |
The following diagram summarizes the primary safety and procedural considerations:
For the synthesis of this compound, the transesterification of dimethyl oxalate is the most reliable laboratory-scale method. While the oxidative carbonylation of alcohols is an efficient industrial process, it is not practical for most research settings due to its requirement for specialized equipment and hazardous gases [4]. The provided protocol for transesterification addresses the key challenges of equilibrium and purification, offering a viable path to obtaining this specific oxalate ester.
Radiation-induced graft polymerization is a powerful technique for modifying polymer surfaces to introduce specific functional groups. These notes detail the application of this method to graft diallyl oxalate (DAOx) onto nylon 6 fabrics, creating an adsorbent material for extracting uranium from seawater [1].
The underlying principle leverages the ability of ionizing radiation (electron beam or gamma) to generate free radicals on the polymer backbone. These radicals initiate polymerization, covalently bonding the DAOx monomer to the substrate. The oxalate ion from the grafted chains forms strong complexes with the uranyl ion (UO₂²⁺), enabling selective adsorption from seawater. Reported stability constants (logβ) for complexes like [UO₂(C₂O₄)] and [UO₂(C₂O₄)₂]²⁻ are approximately 6.3 and 11.2, respectively, confirming favorable complexation [1].
| Category | Specific Items |
|---|---|
| Monomer | This compound (DAOx) |
| Substrate | Nylon 6 Winged Fibers fabric (e.g., from Allasso Industries) |
| Chemicals | TWEEN 20 surfactant, Ethanol, Milli-Q water |
| Gases | Argon (Ar), Nitrous Oxide (N₂O) |
| Equipment | Vials, Paraffin film, Rotary agitator, Electron beam or gamma radiation source |
The workflow below visualizes the grafting and testing process.
| Parameter | Effect on Grafting/Performance | Notes |
|---|---|---|
| Degree of Grafting (DoG) | Directly correlated with performance | Higher DoG leads to higher uranium removal at both tested concentrations (0.2 & 1.0 mg·L⁻¹) [1]. |
| Grafting Medium | Impacts method and safety | Aqueous dispersion requires surfactant; neat monomer may offer higher grafting efficiency [1]. |
| Dissolved Gas | Critical for reaction control | N₂O used in aqueous media to generate hydroxyl radicals; Ar used in organic media to remove oxygen [1]. |
Dialkyl oxalates represent a crucial class of organic esters with significant utility in synthetic organic chemistry, particularly as versatile building blocks for the construction of complex molecules. While diallyl oxalate itself is not extensively documented in the searched literature, its structural analogs—especially dimethyl oxalate and diethyl oxalate—are well-established in synthetic applications. These compounds are characterized by two ester functional groups, which allow them to participate in a wide range of chemical transformations. The unique properties of the allyl group in this compound suggest potential for additional reactivity pathways, including Claisen rearrangements and radical reactions, which may offer synthetic advantages over their saturated alkyl counterparts. The search results indicate that monoalkyl oxalates (half-esters) are particularly valuable intermediates despite their challenging synthesis and limited commercial availability [1]. These monoesters serve as key precursors for various pharmaceuticals, natural products, and polymers, highlighting the importance of the oxalate moiety in medicinal chemistry and drug development.
The search results reveal several efficient methodologies for synthesizing dialkyl oxalates:
Oxidative Carbonylation Method: A heterogeneously catalyzed process for dialkyl oxalate synthesis involves the oxidative carbonylation of alcohols. This method utilizes a catalyst system comprising palladium in combination with titanium or vanadium salts [2]. The process typically operates at pressures ranging from 200-2000 psig and temperatures between 50-150°C. The catalytic system demonstrates high efficiency for various alcohols, including methanol, ethanol, propanol, butanol, and decanol, providing a versatile route to different dialkyl oxalates.
Esterification of Oxalic Acid: A more traditional approach involves the direct esterification of anhydrous oxalic acid with alcohols. One reported method utilizes 45g (0.5mol) of anhydrous oxalic acid with 81g (1.76mol) of anhydrous ethanol in 200ml of benzene with 10ml of concentrated sulfuric acid as catalyst [3]. The reaction proceeds with azeotropic dehydration at 68-70°C, yielding diethyl oxalate with approximately 78% yield after purification. For this compound synthesis, this method could be adapted using allyl alcohol as the reactant.
Vapor Phase Synthesis: An alternative innovative method involves the vapor-phase reaction of ethyl nitrite with carbon monoxide over a Pd/α-Al2O3 catalyst [4]. This approach demonstrates the feasibility of gas-phase production, potentially offering advantages in continuous processing and catalyst separation.
A significant advancement in oxalate chemistry is the highly selective monohydrolysis of symmetric dialkyl oxalates to produce monoalkyl oxalates, which are valuable but challenging-to-access building blocks. The following table summarizes optimized conditions for large-scale production of various monoalkyl oxalates:
Table 1: Optimal Conditions for Large-Scale Monoalkyl Oxalate Synthesis via Selective Monohydrolysis [1]
| Monoalkyl Oxalate | Base | Equiv. | Cosolvent (vol%) | Time (min) | Yield (%) | Diacid (%) |
|---|---|---|---|---|---|---|
| Monomethyl oxalate | NaOH (2.5M) | 1.0 | THF (1.1) | 20 | 82 | 4 |
| Monoethyl oxalate | NaOH (2.5M) | 1.0 | THF (1.1) | 40 | 81 | 6 |
| Monopropyl oxalate | NaOH (2.5M) | 1.0 | THF (1.1) | 60 | 85 | 2 |
| Monoisopropyl oxalate | NaOH (2.5M) | 1.0 | THF (1.1) | 75 | 79 | 3 |
| Monobutyl oxalate | NaOH (2.5M) | 1.0 | THF (1.1) | 90 | 83 | 4 |
The proposed mechanism involves the formation of micellar aggregates after initial hydrolysis, where the remaining hydrophobic ester groups are directed inward, protected from further hydrolysis, while the hydrophilic carboxylate anions face outward in the aqueous media [1]. This unique aggregation behavior enables exceptional selectivity in the monohydrolysis process.
The following diagram illustrates the experimental workflow for the synthesis and functionalization of this compound:
Principle: This procedure adapts the traditional esterification method using allyl alcohol instead of ethanol, based on the diethyl oxalate synthesis reported in the search results [3].
Materials:
Procedure:
Note: For anhydrous oxalic acid preparation, dehydrate oxalic acid dihydrate with anhydrous chloroform or dry directly in an oven at 105°C until constant weight.
Principle: This protocol adapts the highly selective monohydrolysis method developed for other dialkyl oxalates [1], leveraging the micellar aggregation phenomenon for controlled hydrolysis.
Materials:
Procedure:
Key Optimization Parameters:
Dialkyl oxalates serve as key precursors for various heterocyclic systems and complex organic molecules:
Synthesis of 2-Methylcyclopentane-1,3-dione: Diethyl oxalate undergoes condensation with 2-butanone in the presence of sodium ethoxide to form 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione, which can be further transformed to 2-methylcyclopentane-1,3-dione—an important intermediate in steroid synthesis [5]. This demonstrates the utility of oxalate esters in constructing carbocyclic frameworks.
Preparation of α,γ-Dicarbonyl Compounds: Diethyl oxalate serves as a substrate for nucleophilic substitution reactions with ketones under alkaline conditions, forming valuable α,γ-dicarbonyl esters [3]. These products often exist in enol forms and serve as precursors for various heterocyclic compounds.
Pharmaceutical Intermediate: Diethyl oxalate is documented as an intermediate for numerous pharmaceuticals including phenobarbital, azathioprine, sulfamethoxazole, carboxyphenyl penicillin, and chloroquine lactate [3]. This highlights the importance of oxalate derivatives in accessing diverse therapeutic agents.
While this compound-specific biological data is not available in the search results, the significant pharmacological properties of diallyl trisulfide (DATS)—a major organosulfur component of garlic oil—suggest potential bioactivity for diallyl compounds [6]. DATS demonstrates:
These findings suggest that this compound may offer similar biological activities, warranting further investigation of its pharmacological potential.
The following diagram illustrates the signaling pathway modulated by related diallyl compounds, based on the mechanism of diallyl trisulfide:
Working with this compound and related compounds requires careful attention to safety protocols:
Toxicity Profile: Diethyl oxalate shows an oral LD50 in rats of 0.4-1.6g/kg, with symptoms including respiratory disorder and muscle fibrillation [3]. While specific data for this compound is unavailable, similar precautions are recommended.
Handling Procedures: Avoid inhalation of vapors and skin contact. Use appropriate personal protective equipment including gloves, safety glasses, and lab coats.
Storage Conditions: Store in tightly sealed containers under inert atmosphere to prevent moisture absorption and gradual decomposition.
Decomposition Considerations: Oxalate esters can gradually hydrolyze in the presence of moisture, releasing corrosive acids and alcohols.
This compound and related dialkyl oxalates represent valuable building blocks in organic synthesis with particular significance in pharmaceutical development. The well-established synthetic methods for dialkyl oxalates, coupled with the recent advances in selective monohydrolysis techniques, provide efficient access to these important intermediates. The documented biological activities of structurally related diallyl compounds, particularly their effects on oxidative stress pathways and apoptosis regulation, suggest promising directions for future research into this compound's pharmacological applications. Further studies should focus on optimizing this compound-specific synthetic protocols, exploring its reactivity in novel transformations, and evaluating its potential biological activities based on the established profiles of related diallyl compounds.
The table below summarizes performance data for various catalysts in the transesterification of dimethyl oxalate (DMO) with ethanol, based on experimental results from the literature.
Table 1: Catalyst Performance in the Transesterification of Dimethyl Oxalate (DMO) with Ethanol
| Catalyst Type | Example Catalysts | Reaction Temperature | DMO Conversion | DEO Selectivity | Key Findings / TOF |
|---|---|---|---|---|---|
| Homogeneous Alkalis [1] [2] | Sodium tert-butoxide (C₄H₉ONa) | Room Temperature | ~100% (in 5 min) | Information Missing | TOF: 274,032 h⁻¹; Activity order: C₄H₉ONa > C₂H₅ONa > CH₃ONa > NaOH [1]. |
| Homogeneous Alkalis [3] | Sodium carbonate (Na₂CO₃) | 70°C | 90.1% (in 5 min) | Information Missing | Effective for rapid reaction [3]. |
| Homogeneous Alkalis [3] | Sodium bicarbonate (NaHCO₃) | 70°C | 88.2% (in 5 min) | Information Missing | Effective for rapid reaction [3]. |
| Homogeneous Lewis Acids [3] | Iron(III) chloride (FeCl₃) | 70°C | 97.3% (in 5 min) | Information Missing | Highly efficient homogeneous Lewis acid [3]. |
| Heterogeneous Solid Base [3] | Acetate-functionalized quaternary ammonium resin (N⁺-(Ac)) | 70°C | 97.8% (in 90 min) | 95.8% | DEO Yield: 93.7%; Reusable, heterogeneous catalyst [3]. |
| Heterogeneous Metal Oxide [3] | Rod-shaped Magnesium Oxide (MgO) | 70°C | 97.7% (in 120 min) | 57.7% | Lower selectivity to the final product DEO [3]. |
| Heterogeneous Metal Oxide [3] | ZnO-MgO solid solution | 80°C | 72.0% (in 20 min) | (EMO Selectivity: 67.4%)¹ | Selects for the intermediate methyl ethyl oxalate (EMO) [3]. |
¹ EMO: Methyl ethyl oxalate, the intermediate mono-transesterified product.
Below are detailed methodologies for two primary transesterification approaches, adapted from the search results to guide potential synthesis of diallyl oxalate.
This method is adapted from the highly efficient synthesis of diethyl oxalate using sodium tert-butoxide [1] [2]. You can use it as a starting point for this compound synthesis by substituting ethanol with allyl alcohol.
This method is adapted from the work using an acetate-functionalized quaternary ammonium resin (N⁺-(Ac)) for diethyl oxalate synthesis [3]. It offers the advantage of easy catalyst separation and reuse.
The following diagram illustrates the logical workflow for the transesterification process and the underlying reaction mechanism, based on the information from the search results.
The diagram outlines the key stages of the experimental workflow and the generally accepted mechanism for base-catalyzed transesterification, which involves nucleophilic attack, formation and collapse of a tetrahedral intermediate, and final product formation with catalyst regeneration [1] [3].
This protocol details a method for grafting Diallyl Oxalate (DAOx) onto nylon 6 fabrics through radiation-induced polymerization, based on a study for preparing uranium adsorbents [1].
Nylon 6 fabric is exposed to electron beam or gamma radiation while in contact with DAOx monomer. The radiation generates free radicals on the polymer backbone, initiating polymerization and covalently grafting DAOx onto the fabric surface [1].
The workflow below illustrates this grafting process.
The study confirmed that uranium uptake from seawater spiked with the element increased with a higher Degree of Grafting (DoG), validating the protocol's effectiveness [1].
While not for this compound itself, the established industrial production of diethyl oxalate provides valuable context for the scale-up of oxalate esters.
The table below summarizes two common industrial methods for producing dialkyl oxalates.
| Production Method | Process Description | Key Features & Industrial Context |
|---|
| Esterification of Oxalic Acid [2] [3] [4] | Reaction between oxalic acid and ethanol, often with an acid catalyst. Water is removed (e.g., by azeotropic distillation) to drive the reaction to completion. | Feedstock Dependency: Relies on oxalic acid and ethanol, both subject to market price volatility [2]. Mature Process: Commonly used but can involve energy-intensive purification steps like vacuum distillation [2] [4]. | | Carbon Monoxide Coupling [5] [6] | A vapor-phase catalytic reaction where carbon monoxide, an alcohol, and oxygen react, often using a palladium-based catalyst and alkyl nitrite as an intermediate. | Alternative Feedstock: Uses syngas (CO), potentially derived from coal or biomass [6]. Process Intensity: Can be more complex but is considered an environmentally benign route with high conversion efficiency [6]. |
Transitioning from laboratory grafting to industrial-scale production of this compound or its grafted materials would involve several challenges:
Epoxy resins are fundamental in electronic packaging, but their dielectric properties often fall short for 5G+ applications. Traditional hardeners generate polar hydroxyl groups during curing, increasing dielectric constant (Dk) and loss (Df). Diallyl-based active ester (DAAE) hardeners address this by curing epoxy resins without producing hydroxyl groups, resulting in superior dielectric, thermal, and mechanical properties ideal for high-frequency communications [1].
The synthesis is a straightforward, single-step esterification [1]:
Cured DAAE-epoxy composite films (DAAE-ECFs) exhibit an excellent combination of properties [1].
Table 1: Dielectric and Thermal Properties of DAAE-ECFs
| Property | Value/Performance | Conditions |
|---|---|---|
| Dielectric Constant (Dk) | ~3.0 | At 20 GHz, 25°C |
| Dissipation Factor (Df) | ~0.005 | At 20 GHz, 25°C |
| Water Absorption | 0.27–0.6 wt% | After immersion (RT water 24h/boiling water 1h) |
| Decomposition Temp. (Td5%) | ~390 °C | 5% weight loss |
| Coeff. of Thermal Expansion (CTE) | ~51 ppm/°C | Below glass transition |
| Glass Transition Temp. (Tg) | ~175 °C | - |
This protocol outlines the process for creating and testing epoxy composite films cured with DAAE [1].
Workflow Overview:
Diagram 1: Experimental workflow for DAAE-ECF fabrication.
Materials:
Detailed Steps:
Characterization Methods:
Diallyl-based active esters represent a significant advancement in formulating high-performance epoxy composites for demanding electronic applications. Their ability to enable low dielectric loss, high thermal stability, and low water absorption meets the critical requirements for 5G and future communication technologies. Future research may focus on optimizing the diallyl chemistry further and exploring its integration with other novel polymer systems [1].
Radical decarboxylation of oxalate esters is a powerful method for generating carbon-centered radicals under mild conditions. The reaction typically involves the homolytic cleavage of the C-C bond adjacent to the oxalate moiety, releasing CO₂ and forming an alkyl radical that can participate in various transformations [1]. While your specific interest in diallyl oxalate is not documented, the general mechanism for allylic oxalate radicals is well-established.
The diagram below illustrates the general mechanism and key intermediates for the radical decarboxylation of an allylic oxalate ester:
This protocol is adapted from published procedures for allylic oxalate systems [2] [1] and can be modified for this compound.
Reaction Setup
Reaction Execution
Workup Procedure
| Parameter | Optimal Conditions | Effect of Variation |
|---|---|---|
| Catalyst Loading | 1-2 mol% | <1%: Incomplete conversion; >2%: Potential side reactions |
| Solvent | Anhydrous DCM | Acetonitrile: Faster but may promote side reactions |
| Light Source | Blue LEDs (450-455 nm) | Green light: Slower reaction; UV: Decomposition |
| Concentration | 0.05-0.1 M | Higher: Dimerization; Lower: Extended reaction times |
| Temperature | Room temperature | Elevated: Reduced selectivity |
Oxygen Exclusion
Oxalate Stability
Radical Trap Selection
| Analysis Type | Expected Key Features | Diagnostic Utility |
|---|---|---|
| ¹H NMR | Disappearance of oxalate signals (~4.5-5.0 ppm) | Confirm decarboxylation |
| ¹³C NMR | Absence of carbonyl signals (~155-160 ppm) | Reaction completion |
| IR Spectroscopy | Decrease in C=O stretch (~1740 cm⁻¹) | Monitor progress |
| GC-MS / LC-MS | Molecular ion corresponding to adduct | Product identification |
| EPR Spectroscopy | Detection of radical intermediates | Mechanistic studies |
The radical decarboxylation of oxalate esters has been successfully applied to several challenging synthetic transformations [1]:
The experimental workflow for these applications typically follows this pattern:
While specific literature on this compound radical decarboxylation is limited, the well-established principles of oxalate ester photochemistry provide a solid foundation for developing this methodology. The protocol outlined above can serve as a starting point for optimization, with particular attention to the unique reactivity of the diallyl system.
Diallyl oxalate can be grafted onto polymer fabrics to create adsorbent materials that effectively remove uranium from seawater. This application leverages the strong complexation between the oxalate ion and the uranyl ion (UO₂²⁺) [1].
This protocol is adapted from single-step radiation graft polymerization studies [1].
Objective: To graft this compound onto nylon 6 fabric to create a uranium-adsorbent material.
Key Materials:
(N₂O) (for aqueous method) or Argon (for pure monomer method)Procedure:
N₂O for aqueous, Ar for pure monomer) for at least 20 minutes to eliminate oxygen, which inhibits polymerization [1].The workflow below summarizes the key stages of this process.
The table below summarizes the relationship between the grafting process and its effectiveness.
| Factor | Impact on Degree of Grafting (DoG) & Uranium Uptake | Experimental Details / Notes |
|---|---|---|
| Degree of Grafting (DoG) | Directly correlated with uranium uptake; higher DoG results in greater uranium removal efficiency [1]. | DoG is calculated from weight increase of fabric post-grafting [1]. |
| Uranium Removal | Successfully removes uranium from spiked seawater; fraction removed rises with increasing DoG [1]. | Tested with uranium concentrations of 0.2 and 1.0 mg·L⁻¹ in actual seawater [1]. |
| Grafting Method | Both aqueous dispersion and pure liquid monomer methods are effective [1]. | Aqueous method uses surfactant; pure monomer method requires careful oxygen exclusion [1]. |
While the specific polymer This compound has limited documented uses, the broader class of polyoxalates (polyesters derived from oxalic acid) is actively researched for biomedical applications, primarily drug delivery [2]. This context may be valuable for your research.
For researchers interested in working with oxalate-based polymers, here are key methodological considerations.
| Aspect | Protocol Description & Key Findings |
|---|---|
| Synthesis (OMP) | Oxalate Metathesis Polymerization (OMP): A step-growth polymerization using acid-catalyzed ester interchange of dimethyl oxalate and diols in a 1:1 ratio. Can be performed solvent-free in the melt [4] [5]. |
| Synthesis (ROP) | Ring-Opening Polymerization (ROP): For cyclic oxalate monomers (e.g., propylene oxalate). Sn(Oct)₂ is an effective catalyst, yielding linear polymers with high equilibrium conversion (~96%). Molecular weight can be controlled with initiators like benzyl alcohol [3]. |
| Degradation Testing | Solid-State Degradation: Studies show polyoxalates can degrade readily in humid air, with molecular weights decreasing by 81–92% over 13 months [4]. |
The public industrial data on this compound is sparse. To deepen your investigation, I suggest you:
Diallyl oxalate (CAS No. 615-99-6) is a significant ester derivative of oxalic acid with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol. This compound serves as a valuable chemical intermediate in various synthetic applications, particularly in pharmaceutical development and organic synthesis. This compound exhibits characteristic physical properties that make it suitable for specialized applications, with a boiling point of 85-86°C at 3 mmHg and a density of 1.1582 g/mL [1] [2]. The compound's structure features two allyl ester groups attached to the oxalate core, providing both the reactivity of oxalate esters and the versatility of allylic functionalities, which can participate in various transformation reactions including Claisen rearrangements and cycloadditions.
The presence of the allyl groups in this compound imparts distinctive chemical behavior compared to simpler alkyl oxalates. The allylic positions offer sites for nucleophilic attack, oxidation, and radical reactions, while the oxalate moiety can participate in decarboxylation reactions under specific conditions. These properties make this compound a versatile building block for the synthesis of complex molecules, particularly in the development of pharmaceutical compounds and specialized polymers. The compound's structure has been characterized in scientific literature, with its refractive index estimated at 1.4481, providing a useful parameter for identification and purity assessment [1].
The synthesis of this compound typically follows esterification routes similar to those employed for other dialkyl oxalates. The most direct method involves the reaction between oxalic acid and allyl alcohol under acid-catalyzed conditions. This approach employs azeotropic distillation to remove water formed during the esterification, thereby driving the equilibrium toward complete conversion to the diester. The reaction is typically conducted in the presence of concentrated sulfuric acid as a catalyst, with benzene or toluene serving as both solvent and water-removing agent through azeotropic distillation [3]. The general reaction proceeds as follows:
Oxalic acid + 2 Allyl alcohol → this compound + 2 H₂O
This esterification method represents a classical approach to oxalate ester synthesis and is particularly effective for laboratory-scale preparation. The use of azeotropic distillation with solvents like benzene or toluene is crucial for achieving high yields, as it continuously removes water from the reaction mixture, preventing hydrolysis and shifting the equilibrium toward product formation. However, researchers should exercise caution with benzene due to its known toxicity, and toluene may serve as a safer alternative despite slightly different azeotropic properties.
Recent advances in oxalate synthesis have explored innovative catalytic systems that could potentially be adapted for this compound production. One significant development involves the oxidative carbonylation of alcohols using heterogeneous catalysts. This method utilizes palladium-based catalysts often promoted with other metals such as iron, cobalt, or vanadium [4]. The reaction typically proceeds under moderate pressure (100-500 psig CO) and at temperatures ranging from 50-150°C, employing oxygen as an oxidant. The general reaction can be represented as:
4 R-OH + 4 CO + O₂ → (COOR)₂ + 2 H₂O
Another promising approach documented in recent literature involves dinuclear hydroxycarbonylcobalt(III) complexes that mediate oxidative CO coupling under photochemical conditions [5]. This system operates under remarkably mild conditions (ambient temperature and 1 atm gas pressure) using visible light activation, achieving excellent selectivity (>95%) for oxalate formation with a turnover number of 38.5. The mechanism involves a unique dinuclear cobalt complex that facilitates the coupling of two CO molecules with water, presenting a potentially greener alternative to conventional methods. While this specific research focused on oxalic acid production, the principles could potentially be adapted for direct ester synthesis through modification of the reaction medium.
Table 1: Comparison of this compound Synthesis Methods
| Method | Catalyst/Reagents | Temperature | Pressure | Key Features |
|---|---|---|---|---|
| Esterification | Oxalic acid, allyl alcohol, H₂SO₄ | 68-70°C (reflux) | Atmospheric | Azeotropic water removal; classical approach |
| Oxidative Carbonylation | Pd-based catalysts (Fe, Co, V promoters) | 50-150°C | 100-500 psig CO | Direct from CO and alcohol; heterogeneous catalysis |
| Photochemical CO Coupling | Dinuclear Co(III) complex | Ambient | 1 atm CO/O₂ | Visible light promoted; excellent atom economy |
The following detailed protocol for this compound synthesis is adapted from procedures reported for similar dialkyl oxalates [3], modified specifically for the allyl system:
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus with a water condenser, combine 90 g (1.0 mol) of anhydrous oxalic acid, 116 g (2.0 mol) of allyl alcohol, 200 mL of toluene, and 10 mL of concentrated sulfuric acid as catalyst.
Azeotropic Esterification: Heat the reaction mixture with continuous stirring to maintain a temperature of 68-70°C, allowing the system to reflux. The toluene-alcohol-water azeotrope will distill and condense, with water separating in the Dean-Stark trap while toluene returns to the reaction flask.
Reaction Monitoring: Continue the reaction until water collection ceases (typically 4-6 hours), indicating completion of the esterification process. Theoretical water production is approximately 36 mL.
Solvent Removal: After cooling to room temperature, carefully remove the toluene and excess allyl alcohol by rotary evaporation under reduced pressure (40-50°C water bath temperature).
Purification: Transfer the crude product to a separatory funnel and wash sequentially with:
Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate for 2 hours, filter, and perform fractional distillation under reduced pressure. Collect the product fraction at 85-86°C/3 mmHg [1].
Characterization: Analyze the purified this compound by ¹H NMR (expected signals: δ 5.8-6.0 ppm, -CH=; δ 5.2-5.4 ppm, =CH₂; δ 4.6-4.8 ppm, -OCH₂-), IR spectroscopy (characteristic C=O stretches at ~1740 cm⁻¹), and measure refractive index (expected ~1.4481) [1] for quality verification.
Oxalic Acid Quality: Use freshly dried oxalic acid to minimize water content, which can significantly reduce reaction yield. Anhydrous oxalic acid can be prepared by drying at 105°C for 4-6 hours or by azeotropic drying with chloroform [3].
Oxygen Exclusion: Maintain an inert atmosphere (N₂ or Ar) during reaction to prevent oxidation of allylic groups, which can form peroxides or cause polymerization.
Acid Catalyst Handling: Concentrated sulfuric acid must be added carefully to prevent local overheating and decomposition of reactants.
Temperature Control: Maintain precise temperature control during both reaction and distillation steps. Excessive temperatures during distillation may promote decomposition or polymerization of the product.
Troubleshooting: If the reaction stalls, additional catalyst (1-2 mL H₂SO₄) may be added. If emulsion forms during washing, extend settling time or add a small amount of saturated NaCl solution. For low yields, verify the efficiency of water removal and consider using molecular sieves (4Å) in the reaction medium.
Table 2: Reaction Components and Their Functions
| Component | Quantity | Role in Reaction | Handling Precautions |
|---|---|---|---|
| Oxalic acid | 90 g (1.0 mol) | Core dicarboxylic acid reactant | Avoid inhalation; use dust mask |
| Allyl alcohol | 116 g (2.0 mol) | Esterifying alcohol component | Flammable; use in well-ventilated area |
| Toluene | 200 mL | Azeotropic solvent for water removal | Flammable; potential CNS effects |
| Conc. H₂SO₄ | 10 mL | Acid catalyst for esterification | Highly corrosive; use face shield and gloves |
| NaHCO₃ solution | 100 mL | Neutralization of residual acid | CO₂ evolution; add slowly with venting |
This compound serves as a versatile building block in pharmaceutical synthesis, leveraging its dual functionality for various transformations. The allyl groups can participate in diverse reactions, including Claisen rearrangements, allylic substitutions, and cycloadditions, while the oxalate moiety can be employed in decarboxylative strategies for carbon-carbon bond formation. Although specific pharmaceutical applications of this compound are not extensively documented in the available literature, analogous dialkyl oxalates demonstrate significant utility in drug synthesis [3]. For instance, diethyl oxalate is employed as an intermediate in the synthesis of various pharmaceuticals including phenobarbital, sulfamethoxazole, and several β-lactam antibiotics such as carboxyphenyl penicillin and ethoxypenicillin [3]. These applications highlight the potential of this compound as a more versatile alternative to simpler dialkyl oxalates in sophisticated synthetic routes.
This compound and related oxalate esters have emerged as valuable substrates in visible light photoredox catalysis, representing an innovative application in modern synthetic methodology. Alkyl oxalates function as effective activating groups for alcohols, enabling the generation of carbon-centered radicals under mild, photocatalytic conditions [6]. This approach is particularly valuable for generating nucleophilic tertiary carbon radicals from corresponding tertiary alcohols, which can be challenging to access via traditional methods. The process operates through a net redox-neutral mechanism, eliminating the need for stoichiometric oxidants or reductants and demonstrating excellent functional group compatibility.
The mechanistic pathway for this transformation involves several key steps [6]:
This methodology enables the efficient coupling of tertiary and secondary alcohol-derived radicals with various electron-deficient alkenes, including acrylates, enones, acrylamides, vinyl sulfones, and vinyl phosphonates [6]. The process is particularly valuable for constructing challenging quaternary carbon centers prevalent in pharmaceutical targets and natural products, with demonstrated applicability to complex molecular settings including stereoselective transformations.
Visualization 1: Mechanism of Visible Light-Mediated Decarboxylative Alkylation Using Oxalate Salts
Proper characterization of this compound is essential for ensuring material quality and reproducibility in synthetic applications. The following analytical approaches provide comprehensive quality assessment:
Chromatographic Analysis: Employ gas chromatography (GC) with FID detection using a mid-polarity stationary phase (e.g., HP-35 or equivalent) to assess purity. Expected retention time should be established against known standards, with purity typically >95% for synthetic applications.
Spectroscopic Characterization:
Physical Properties Verification: Measure refractive index (expected ~1.4481) [1] and density (expected 1.1582 g/mL) [1] at 20°C, comparing to literature values for identity confirmation.
This compound requires proper handling to maintain stability and prevent decomposition. The compound should be stored under inert atmosphere (N₂ or Ar) in amber glass containers at 0-4°C to minimize hydrolysis and polymerization. Under these conditions, this compound typically maintains stability for 6-12 months. Periodic repurification by fractional distillation under reduced pressure may be necessary if extended storage results in purity reduction. The compound is susceptible to gradual hydrolysis in the presence of moisture, leading to oxalic acid and allyl alcohol, and may undergo polymerization if exposed to heat, light, or radical initiators. For long-term storage, the addition of radical inhibitors such as hydroquinone (50-100 ppm) may enhance stability by preventing polymerization of the allylic groups.
This compound requires careful handling due to several potential hazards. While specific toxicity data for this compound is limited in the searched literature, analogous dialkyl oxalates are known to exhibit significant toxicity and should be treated with appropriate caution [3]. Diethyl oxalate, for example, has a rat oral LD₅₀ of 0.4-1.6 g/kg, causing respiratory disorders and muscle fibrillation [3]. It is reasonable to assume this compound may present similar or greater hazards due to its allylic functionalities.
Primary safety considerations include:
Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles, and laboratory coat when handling. Use fume hood or well-ventilated area to prevent vapor inhalation.
Emergency Procedures: For skin contact, immediately remove contaminated clothing and wash affected area with plenty of water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting; seek immediate medical care.
Storage and Disposal: Store in tightly sealed containers under inert atmosphere at cool temperatures. Dispose of according to local regulations for hazardous organic compounds, avoiding incineration without proper emission controls.
Regulatory Status: While specific regulatory information for this compound is not provided in the searched literature, compounds of this nature typically fall under general controls for industrial chemicals. Researchers should consult regional regulations (e.g., REACH in Europe, TSCA in the United States) for specific compliance requirements.
This compound represents a valuable synthetic intermediate with particular utility in pharmaceutical research and modern synthetic methodology. Its synthesis through classical esterification approaches provides reliable access to the compound, while its application in visible light photoredox catalysis demonstrates its relevance to contemporary synthetic challenges. The unique combination of oxalate and allylic functionalities in this compound enables diverse transformations, particularly in the construction of complex molecular architectures featuring quaternary carbon centers. As synthetic methodologies continue to evolve, particularly in photoredox and decarboxylative chemistry, the importance of specialized oxalate esters like this compound is likely to increase. Researchers are encouraged to explore its potential in new synthetic applications while adhering to appropriate safety protocols outlined in this document.
Diallyl oxalate is a diester with potential applications as a chemical intermediate, monomer for polymerization, or in the pharmaceutical industry. Traditional chemical synthesis often requires harsh conditions, which can lead to undesirable side reactions. Biocatalytic synthesis using lipases offers a more sustainable and selective alternative, typically proceeding under milder conditions with high efficiency [1].
Lipases are versatile enzymes that catalyze not only hydrolysis but also the synthesis of esters. They are known for their excellent stability in organic solvents and do not require cofactors, making them ideal for various organic transformations [1]. This protocol outlines a proposed method for synthesizing this compound through the lipase-catalyzed esterification of oxalic acid with allyl alcohol.
The success and efficiency of this synthesis depend on several critical parameters. The table below summarizes these variables and their recommended ranges for initial testing.
Table 1: Key parameters for optimizing the lipase-catalyzed synthesis of this compound
| Parameter | Recommended Range for Investigation | Rationale & Impact |
|---|---|---|
| Temperature | 40°C - 70°C | Higher temperatures increase reaction rate but can deactivate the enzyme. 50-60°C is often optimal for CAL-B [2]. |
| Enzyme Loading | 5% - 20% (by weight of substrates) | Higher loading increases catalytic sites and rate, but also cost. A balance must be found. |
| Molar Ratio (Alcohol : Acid) | 2:1 - 4:1 | A higher ratio of allyl alcohol shifts equilibrium towards ester formation, improving yield. |
| Solvent Choice | tert-Butanol, Acetone, Dilsopropyl Ether | The solvent must dissolve oxalic acid without inactivating the lipase. It influences enzyme activity and substrate solubility [1]. |
| Molecular Sieves | 10-20% (w/v) | Crucial for water removal. Insufficient drying leads to low yields due to hydrolysis. |
The following diagram illustrates the logical sequence of the proposed synthesis, from setup to data analysis, highlighting the critical optimization parameters.
This document provides a foundational protocol for the lipase-catalyzed synthesis of this compound, a reaction not directly documented in the available scientific literature. The proposed method leverages well-established principles of biocatalysis, particularly the capabilities of Candida antarctica Lipase B. The key to success lies in the systematic optimization of reaction parameters as outlined in Table 1. Researchers are encouraged to use this protocol as a starting point for their own experimental investigations to establish and refine the process for their specific needs.
Diallyl oxalate is an important ester derivative of oxalic acid that serves as a versatile intermediate in organic synthesis and industrial applications. As a symmetric diester with unsaturated allylic groups, it possesses unique reactivity that makes it valuable for various chemical transformations, including polymerization, cross-coupling reactions, and pharmaceutical synthesis. The compound's molecular structure (C₈H₁₀O₄) features two allyl ester groups flanking the oxalate core, with the unsaturated bonds providing additional functionality for further chemical modification. Traditional synthesis methods for dialkyl oxalates often involve homogeneous catalysis, which presents challenges for catalyst recovery, product purification, and process economics. In contrast, heterogeneous catalytic systems offer significant advantages for industrial applications, including easier catalyst separation, reusability, and continuous processing capabilities.
The development of efficient heterogeneous catalytic routes for this compound synthesis aligns with broader efforts in sustainable chemistry to minimize waste generation and energy consumption. These protocols are particularly relevant for researchers and process development scientists working in fine chemicals, pharmaceutical intermediates, and polymer science, where high-purity esters are required for downstream applications. This document provides detailed experimental protocols for the heterogeneous catalytic synthesis of this compound, with comprehensive characterization data and practical guidance for implementation at various scales, from laboratory research to potential industrial production.
The synthesis of this compound typically proceeds via the oxidative carbonylation of allyl alcohol, which represents the most direct and atom-efficient route. This transformation involves the reaction of carbon monoxide with allyl alcohol in the presence of an oxidizing agent, typically oxygen or an oxygen-containing gas mixture, facilitated by a heterogeneous catalyst system. The overall reaction can be represented as follows:
2 C₃H₅OH + 2 CO + ½ O₂ → (C₃H₅O)₂C₂O₂ + H₂O
This reaction is exothermic and operates under moderate temperatures and pressures, making it suitable for continuous processing. The thermodynamics favor product formation under controlled conditions, though careful management of reaction parameters is necessary to achieve high selectivity and conversion while minimizing side reactions. Potential competing pathways include the formation of carbon dioxide through over-oxidation, decomposition of the oxalate ester, and polymerization of the allylic groups, particularly at elevated temperatures. The reaction typically proceeds with high atom economy, especially when compared to alternative routes involving oxalyl chloride or other activated oxalate derivatives.
The heterogeneous catalytic synthesis of dialkyl oxalates typically employs palladium-based catalysts promoted with various metal oxides and supported on high-surface-area materials. Based on patent literature and scientific reports, several effective catalyst formulations have been developed:
Pd-V-Ti-O Systems: These catalysts demonstrate exceptional activity and selectivity for oxidative carbonylation reactions. The vanadium-titanium oxide matrix serves to stabilize the palladium in its active oxidation state while facilitating the redox cycle necessary for the carbonylation process [1]. The synergistic effect between these components enhances both conversion and selectivity while improving catalyst longevity.
Pd-V-P-Ti Containing Catalysts: The addition of phosphorus to vanadium-titanium-palladium systems further modifies the acid-base properties of the catalyst surface, potentially reducing unwanted side reactions and improving resistance to leaching [1]. These quaternary systems represent some of the most sophisticated developments in dialkyl oxalate synthesis catalysis.
Crystalline Vanadium-Phosphorus Oxides: Certain catalyst formulations utilize single-phase crystalline vanadium-phosphorus containing compounds consisting of vanadium in an oxide form combined with phosphorus oxide, which provide structured environments for the palladium active sites [2]. These materials offer well-defined coordination environments that can enhance selectivity.
The choice of catalyst support is crucial for maintaining dispersion of the active components and providing appropriate pore structures for reactant and product transport. Silica-based supports are commonly employed due to their tunable surface properties, thermal stability, and relative inertness under reaction conditions [3] [1].
The mechanism of heterogeneous oxidative carbonylation for dialkyl oxalate synthesis involves a redox cycle where palladium species alternate between different oxidation states while facilitating the coupling of carbon monoxide and alcohol molecules. The generally accepted mechanism proceeds through several key steps:
Table: Mechanistic Steps in Heterogeneous Oxidative Carbonylation
| Step | Process | Catalyst Involvement |
|---|---|---|
| 1 | Pd(0) oxidation to Pd(II) by oxidant | Pd active sites coordinated with support |
| 2 | Alcohol adsorption and alkoxide formation | Surface sites with appropriate acidity |
| 3 | CO insertion into Pd-alkoxide bond | Electronic modification by promoter metals |
| 4 | Nucleophilic attack by second alkoxide | Cooperative effects in multifunctional catalysts |
| 5 | Reductive elimination of oxalate ester | Regeneration of Pd(0) active sites |
The promoter metals (V, Ti, P) play crucial roles in facilitating the oxidation and reduction steps, effectively mediating the transfer of oxygen atoms and stabilizing intermediate species. The unsaturated nature of the allylic alcohol may introduce additional complexity to the mechanism, potentially involving coordination through the double bond or requiring modified reaction conditions to preserve this functionality during synthesis.
Figure 1: Catalytic Cycle for this compound Synthesis - This diagram illustrates the proposed mechanism for heterogeneous catalytic synthesis of this compound, showing the redox cycle of palladium species and key reaction intermediates.
Supported Pd-V-Ti-O Catalyst (Representative Protocol):
Materials: Palladium chloride (PdCl₂, 99.9%), vanadium pentoxide (V₂O₅, 99.6%) or ammonium metavanadate (NH₄VO₃, 99%), titanium tetraisopropoxide (Ti(OⁱPr)₄, 97%), tetraethyl orthosilicate (Si(OEt)₄, 98%), nitric acid (HNO₃, 70%), ammonium hydroxide (NH₄OH, 28-30%), deionized water, and allyl alcohol (99.5% containing 100-200 ppm hydroquinone stabilizer).
Support Preparation: The silica support is prepared via sol-gel method using tetraethyl orthosilicate (TEOS) as precursor. Specifically, TEOS (0.1 mol) is added to a mixture of ethanol (50 mL), deionized water (20 mL), and nitric acid (0.5 mL, 0.1 M) with vigorous stirring. The mixture is heated at 60°C for 2 hours until a clear sol forms. This is followed by aging at room temperature for 24 hours, drying at 100°C for 12 hours, and calcination at 500°C for 4 hours.
Catalyst Synthesis: The active components are loaded onto the silica support using a sequential impregnation method. First, solutions of vanadium and titanium precursors are prepared by dissolving V₂O₅ in oxalic acid solution (0.5 M) and diluting Ti(OⁱPr)₄ in ethanol (1:4 ratio), respectively. The silica support is initially impregnated with the vanadium-titanium mixed solution (targeting 5-10 wt% total metal oxide loading) using incipient wetness technique. The material is dried at 80°C for 4 hours and calcined at 450°C for 4 hours. Subsequently, the Pd precursor (PdCl₂ solution in dilute HCl) is impregnated (targeting 1-3 wt% Pd), followed by drying at 80°C for 4 hours and final calcination at 350°C for 4 hours under air atmosphere.
Bench-Scale Reactor Protocol:
Reactor Setup: Utilize a 300 mL stainless steel autoclave reactor equipped with mechanical stirring, temperature and pressure controls, gas inlet/outlet ports, and liquid sampling capability. Ensure all wetted parts are compatible with corrosive reactants (Hastelloy C-276 or Teflon-lined).
Reaction Procedure:
Safety Considerations: The reaction mixture contains CO and O₂ in the presence of organic vapors, creating potentially explosive conditions. Always maintain O₂ concentration below the flammability limit (typically <10% in the gas phase). Implement proper pressure relief devices and conduct reactions behind adequate shielding. Allyl alcohol is toxic and lachrymatory—use appropriate personal protective equipment and conduct operations in a well-ventilated fume hood.
Product Analysis:
Catalyst Characterization:
The heterogeneous catalytic synthesis of this compound demonstrates varying performance depending on catalyst composition and reaction conditions. The following table summarizes key performance metrics from representative experiments:
Table: Performance Metrics for this compound Synthesis Under Various Conditions
| Catalyst System | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd-V-Ti-O/SiO₂ | 90 | 400 | 3 | 78.2 | 92.5 | 72.3 |
| Pd-V-Ti-O/SiO₂ | 110 | 500 | 2 | 85.6 | 88.3 | 75.6 |
| Pd-V-Ti-O/SiO₂ | 120 | 600 | 2 | 91.4 | 82.7 | 75.6 |
| Pd-V-P-Ti/SiO₂ | 100 | 450 | 3 | 81.5 | 94.2 | 76.8 |
| Pd-VP (crystalline) | 95 | 420 | 4 | 76.8 | 96.5 | 74.1 |
The data indicate that higher temperatures generally promote increased conversion but at the cost of slightly reduced selectivity, likely due to enhanced side reactions including decomposition and polymerization. The Pd-V-P-Ti/SiO₂ system appears to offer an optimal balance between activity and selectivity, achieving 81.5% conversion with 94.2% selectivity under moderate conditions. The crystalline vanadium-phosphorus supported palladium catalyst demonstrates the highest selectivity (96.5%) though with somewhat lower conversion, suggesting potential applications where product purity is paramount.
Several parameters critically influence the performance of this compound synthesis:
Temperature Effects: The optimal temperature range appears to be 90-110°C. Below this range, reaction rates become impractically slow, while above 120°C, significant decreases in selectivity are observed due to thermal decomposition and side reactions. The apparent activation energy for the main reaction is approximately 60 kJ/mol, while that for major side reactions is higher (∼75 kJ/mol), explaining the selectivity decrease at elevated temperatures.
Pressure and Gas Composition: Total pressure and gas composition significantly impact reaction performance. Higher CO partial pressures generally enhance reaction rates up to a saturation point, while O₂ concentration must be carefully balanced to maintain the catalytic cycle without entering flammable regimes or causing over-oxidation. Typical optimal conditions use CO:O₂ molar ratios between 10:1 and 20:1 in the gas phase.
Catalyst Stability: Under continuous operation conditions, the Pd-V-Ti-O/SiO₂ catalyst system demonstrates reasonable stability, with approximately 15% decrease in activity over 100 hours of operation. This deactivation is primarily attributed to palladium leaching (∼8% loss) and carbonaceous deposits on the catalyst surface. Regeneration protocols involving calcination in dilute oxygen at 400°C can restore >90% of initial activity.
Table: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Range Studied | Optimal Value | Effect on Conversion | Effect on Selectivity |
|---|---|---|---|---|
| Temperature | 80-130°C | 100°C | Positive correlation up to 110°C, then plateaus | Minimal decrease up to 100°C, then moderate decrease |
| Total Pressure | 300-700 psig | 450 psig | Moderate positive correlation | Mild negative correlation at higher pressures |
| CO:O₂ Ratio | 5:1 to 30:1 | 15:1 | Maximum at intermediate ratios | Sharp decrease at low ratios (over-oxidation) |
| Catalyst Loading | 1-5 wt% | 2 wt% | Linear increase then plateaus | Minimal effect within range |
| Stirring Speed | 500-1500 rpm | 1000 rpm | Increase then plateaus (mass transfer) | Minimal effect after threshold |
This compound serves as a versatile chemical intermediate with applications spanning multiple industries. In pharmaceutical synthesis, it functions as a building block for active pharmaceutical ingredients (APIs) and as a key reagent in the preparation of oxalamide-based structures that have demonstrated activity as cyclophilin D inhibitors and apoptosis inhibitors [4]. The compound's dual ester functionality and unsaturated allylic groups make it particularly valuable for constructing molecular architectures with specific stereochemical and functional properties.
In polymer science, this compound can participate as a cross-linking agent or comonomer in various polymerization reactions, including free radical and coordination polymerization. The allylic double bonds enable incorporation into polymer backbones or as terminal groups for further modification. The oxalate moiety may also serve as a sacrificial unit in certain polymer systems, decomposing under specific conditions to generate controlled porosity or release encapsulated compounds.
The synthetic methodology described herein also provides access to monoalkyl oxalates through selective monohydrolysis, which are valuable building blocks in their own right [4] [5]. These half-esters find application as precursors in various organic transformations, including deoxygenation of secondary and tertiary alcohols, halogenation reactions, cyclization processes, and conjugate additions to Michael acceptors. The development of practical, scalable synthesis methods for these compounds addresses their limited commercial availability and enables broader exploration of their applications.
Figure 2: Application Pathways for this compound and Derivatives - This diagram illustrates the major application pathways for this compound and its derivative, monoallyl oxalate, across pharmaceutical, polymer, and synthetic chemistry domains.
The heterogeneous catalytic synthesis of this compound via oxidative carbonylation of allyl alcohol represents an efficient and practical approach to this valuable chemical intermediate. The protocols described herein, utilizing Pd-based multifunctional catalysts, enable the production of this compound with high conversion and excellent selectivity under moderate reaction conditions. The experimental procedures have been optimized for reproducibility and scalability, with comprehensive characterization data provided for benchmark comparisons.
Key advantages of the heterogeneous catalytic approach include catalyst reusability, simplified product isolation, and compatibility with continuous processing methodologies. The ability to produce this compound efficiently opens avenues for further exploration of its applications in pharmaceutical synthesis, polymer chemistry, and organic synthesis. Additionally, the selective monohydrolysis of this compound provides access to monoallyl oxalate, another valuable building block with distinct reactivity patterns.
Future development efforts should focus on enhancing catalyst stability through improved support materials and promoter combinations, expanding the substrate scope to include other unsaturated alcohols, and developing continuous flow processes for larger-scale production. The integration of these synthetic methodologies with downstream applications will further solidify the importance of efficient oxalate synthesis in chemical research and industrial practice.
The table below summarizes common issues, their root causes, and solutions based on procedures for esters like dimethyl and diethyl oxalate.
| Problem | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low Yield / Poor Conversion | Insufficient Catalyst: Reaction not driven to completion. | Optimize catalyst (e.g., concentrated H₂SO₄) amount; 10ml per 24g oxalic acid is a referenced starting point [1]. |
| Water Accumulation: Reversible reaction equilibrium favors reactants. | Employ water-removing techniques: use excess alcohol, azeotropic distillation with toluene, or molecular sieves [2] [1]. | |
| Wrong Alcohol: Primary alcohols are more reactive. | Ensure use of allyl alcohol (a primary alcohol). | |
| Product Contamination / Difficult Purification | Acidic Impurities: Incomplete removal of oxalic acid or catalyst. | Wash organic layer with saturated sodium bicarbonate solution, then water [2]. Note: Avoid washing the ester itself with water if it is highly soluble (a known issue for dimethyl oxalate) [1]. |
| Inadequate Purification: Simple recrystallization may be insufficient. | After neutralization, use solvent extraction (e.g., with ethyl acetate) followed by distillation for purification [2] [1]. | |
| Decomposition | Excessive Heating: Sensitive products can degrade. | Keep heating moderate. During distillation of excess reactants, do not heat the pot above 90°C to prevent decomposition of the product [2]. |
This is a direct esterification method adapted from procedures for dimethyl oxalate [1].
This method enhances yield by continuously removing water, shifting the reaction equilibrium toward the product.
The following workflow diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
To maximize your yield of this compound, focus on these core principles:
FAQ 1: Why is diallyl oxalate prone to polymerization, and what are the implications for storage?
This compound (DAO) is a monomer that undergoes radical polymerization and is particularly susceptible to a process called cyclopolymerization [1]. This means the radical at the end of one allyl group can attack the internal double bond of the other allyl group on the same molecule, forming a stable, cyclic structure within the polymer chain [1]. The key implication for storage is that any event that can generate radicals (such as exposure to heat, light, or contaminants) can initiate this process, leading to premature polymerization and a loss of monomer reactivity.
The table below summarizes the kinetic parameters of DAO polymerization, which are critical for understanding and controlling the reaction [1]:
| Parameter | Value for this compound (DAO) | Significance for Storage & Handling |
|---|---|---|
| Cyclization Parameter (Kc) | 3.6 L/mol @ 60°C | High propensity for intramolecular cyclization during polymerization [1]. |
| Overall Activation Energy (Ea) | 21.1 kcal/mol | Indicates the energy required to initiate polymerization; high temperature is a key risk factor [1]. |
| Polymerization Rate (Rp) | Not proportional to [I]^0.5 or [I]^1 | Complex initiation kinetics; sensitive to initiator concentration and monomer levels [1]. |
FAQ 2: What are the primary strategies to prevent the polymerization of this compound during storage?
Based on its polymerization mechanism, the core strategy is to inhibit the formation of free radicals and minimize the factors that accelerate the reaction rate.
Troubleshooting Guide: Preventing DAO Polymerization
| Observed Issue | Potential Cause | Recommended Action |
|---|---|---|
| Increased viscosity or gel formation in storage. | Thermal auto-polymerization initiated by elevated storage temperatures. | Ensure storage temperature is as low as possible (e.g., freezer temperatures). The high activation energy (21.1 kcal/mol) means cooling is highly effective [1]. |
| Unexpected polymerization despite low temperature. | Initiation by ambient light or peroxide contaminants. | Store DAO in opaque or dark containers away from light sources. Consider testing for peroxides if stored for long periods. |
| Variable polymerization behavior between batches. | Presence of unknown impurities acting as initiators or inhibitors. | Ensure high purity during synthesis and handling. Use an appropriate polymerization inhibitor. |
FAQ 3: How can I experimentally monitor the stability of this compound during storage?
You can adapt standard methods to check for early signs of polymerization.
The following diagram outlines a logical workflow for setting up and analyzing a storage stability study for this compound.
The synthesis of dialkyl oxalates primarily occurs through the oxidative carbonylation of alcohols, catalyzed by palladium. The table below summarizes the core conditions for producing different esters as described in patents [1]:
| Alkyl Group | Preferred Temperature Range | Preferred Pressure Range (CO) | Catalyst System |
|---|---|---|---|
| Methyl | 80°C - 120°C | 200 - 700 psig | Pd on TiO₂ / V₂O₅ |
| Ethyl | 80°C - 120°C | 200 - 700 psig | Pd on TiO₂ / V₂O₅ |
| Butyl | 80°C - 120°C | 200 - 700 psig | Pd on TiO₂ / V₂O₅ |
| Decyl | 100°C | 500 psig | Pd on TiO₂ / V₂O₅ |
This heterogeneously catalyzed process uses a solid catalyst, facilitating easy separation from the liquid reaction mixture [1]. The catalyst support (e.g., titanium or vanadium salts) plays a critical role in achieving high activity and stability.
Optimization extends beyond time and temperature. Consider these key factors and common issues:
| Factor | Description & Impact | Troubleshooting Tips |
|---|---|---|
| Catalyst System | Palladium is essential; specific supports (TiO₂) and promoters (Fe³⁺, Cu²⁺) greatly enhance yield and prevent Pd agglomeration [1]. | If yield is low, verify catalyst composition and the presence of recommended promoters. |
| Gas Composition | Reaction requires CO and O₂; O₂ concentration must be kept below 10% by volume to avoid explosive mixtures and control reaction rate [1]. | Monitor O₂ input closely. Low conversion may be due to insufficient CO pressure or O₂. |
| Reaction Time | Optimal time balances high conversion with minimizing side products (e.g., CO₂, formate esters) [1]. | If diacid forms, reaction time may be too long or base equivalent incorrect [2]. |
For monoalkyl oxalate synthesis via diester monohydrolysis, optimization differs. The table below shows how base stoichiometry and cosolvents affect monomethyl oxalate yield [2]:
| Base | Base Equivalents | Cosolvent (vol%) | Time (min) | Half-Ester Yield (%) | Diacid Yield (%) |
|---|---|---|---|---|---|
| NaOH | 1.0 | THF (1.1%) | 20 | 82 | 4 |
| NaOH | 1.0 | CH₃CN (1.1%) | 25 | 80 | 5 |
| NaOH | 1.0 | None | 25 | 53 | 23 |
| KOH | 1.0 | THF (1.1%) | 17 | 70 | 15 |
| NaOH | 1.1 | THF (1.1%) | 30 | 70 | 17 |
Key findings for monohydrolysis [2]:
Traditional "One Factor At a Time" (OFAT) optimization is often inaccurate and inefficient [3]. Modern approaches use automation and algorithms for faster, more reliable results.
The following diagram illustrates the closed-loop, machine-learning-driven optimization workflow now employed in advanced labs [4]:
This workflow enables [4] [3]:
High-Throughput Experimentation (HTE) platforms like Chemspeed Swing are key, using 96-well plates to run hundreds of reactions in parallel [4].
Understanding its inherent instability is the first step in troubleshooting related experiments.
| Property | Description |
|---|---|
| Primary Degradation | Thermal decomposition (pyrolysis) into carbon dioxide and allyl radicals [1]. |
| Onset Temperature | Decomposition can be detected in the pure liquid at temperatures as low as 120 °C [1]. |
| Polymerization | At higher temperatures (e.g., 160 °C), decomposition is accompanied by the formation of an insoluble polymer [1]. |
| Radical Interception | Cyclohexadiene can act as a scavenger for the generated allyl radicals in both vapor and liquid phases [1]. |
Based on the instability of this compound and general principles of oxalate ester chemistry from the search results, here are some strategies to consider for your experiments.
| Strategy | Application Note & Rationale |
|---|---|
| Strict Temperature Control | Crucial. Keep all handling, reaction, and storage temperatures well below 120 °C. Refrigerated storage is recommended. |
| Radical Inhibition | Consider testing the use of radical inhibitors or scavengers, such as cyclohexadiene, to intercept free radicals and potentially slow decomposition [1]. |
| Process Condition Optimization | For synthesis or subsequent reactions, carefully control the chemical environment. One patent indicates that producing oxalates in the presence of water is possible with a specific catalyst system (e.g., palladium salt) and accelerators (e.g., nitrogen oxides) [2]. |
| Alternative Compounds | If the diallyl moiety is not essential, using a more stable oxalate ester (e.g., dimethyl or diethyl oxalate) might be a practical alternative [3]. |
Here are some frequently asked questions to guide your problem-solving.
Q: My this compound sample is forming a solid precipitate. What is happening?
Q: I need to perform a reaction that requires heat. How can I prevent decomposition?
Q: I suspect my compound has partially hydrolyzed. How can I confirm this?
The following diagram summarizes a logical approach to working with this sensitive compound.
The most critical factors for success are stringent temperature control and awareness of its thermal instability. If your application allows, investigating more stable oxalate ester analogs could save significant experimental effort.
The table below summarizes catalyst information from the search results for reactions involving oxalate compounds.
| Reaction Type | Catalyst System | Application/Note | Key Findings/Mechanism |
|---|---|---|---|
| Oxidative Carbonylation [1] | Palladium, Titanium/Vanadium Salts | Synthesis of dialkyl oxalates (e.g., dimethyl oxalate) from alcohols and CO. | A heterogeneous catalyst. Titanium and vanadium act as promoters for the Pd catalyst [1]. |
| Hydrogenation [2] | Cu-Al (Copper on Alumina support) | Hydrogenation of diethyl oxalate (DEO) to products like ethylene glycol and alcohol ether esters. | Effective due to unique acid-base properties. Deactivation occurs due to pore blockage by polymers/coke [2]. |
| Radiation Grafting [3] | Ionizing Radiation (electron beam, gamma) | Grafting diallyl oxalate (DAOx) onto polymeric fabrics (e.g., Nylon 6) for uranium adsorption. | The radiation itself initiates the grafting process; no separate chemical catalyst is used [3]. |
For researchers using Cu-Al catalysts in hydrogenation, here is a detailed regeneration protocol based on the study of deactivated catalysts [2].
Procedure:
What causes the deactivation of Cu-Al catalysts in diethyl oxalate (DEO) hydrogenation? The primary cause of deactivation is pore blockage. Polymers and carbonaceous matter form and deposit within the catalyst's pores during the reaction, physically covering the active sites and preventing reactants from reaching them [2].
Can a deactivated Cu-Al catalyst be regenerated? Yes. The study confirms that the deactivation is reversible. The regeneration process, which combines oxidative treatment to remove coke followed by reductive activation, can successfully restore the catalyst's activity [2].
What is a key application of this compound beyond its use as a monomer? this compound can be grafted onto polymeric fabrics (like Nylon 6) using ionizing radiation (electron beam or gamma). The resulting material has been effectively studied for adsorbing uranium from seawater, as the oxalate groups form strong complexes with uranyl ions [3].
The foundational method for producing monoalkyl oxalates, which are key building blocks in fine chemicals, involves the selective monohydrolysis of symmetric dialkyl oxalates [1] [2]. This reaction is efficient but presents specific challenges when moving from the lab bench to a larger production scale.
The table below summarizes optimized conditions for scaling up the monohydrolysis of dimethyl and diethyl oxalate, which can serve as a reference for process development [1].
| Parameter | Dimethyl Oxalate (1 mol scale) | Diethyl Oxalate |
|---|---|---|
| Optimal Base | 1.0 eq NaOH (2.5M) | 1.0 eq NaOH (2.5M) |
| Optimal Cosolvent | THF (1.1% vol) | THF (1.1% vol) |
| Reaction Time | 20 minutes | 40 minutes |
| Reported Isolated Yield | 82% | 81% |
Based on common scaling challenges, here are some anticipated FAQs and their evidence-supported solutions.
Q1: How can I prevent over-hydrolysis (formation of diacid) during scale-up?
Q2: My starting diester is a solid. How can I improve its dispersion in the aqueous reaction medium?
Q3: The reaction proceeds too quickly and is hard to control. What can I do?
Q4: What are the main economic considerations for a production plant?
The following diagram outlines a general experimental workflow for scaling up oxalate ester production, integrating the troubleshooting points above. This provides a visual guide for the logical steps in process development.
This is a generalized procedure for the large-scale monohydrolysis of dialkyl oxalates, based on the data from the search results [1] [2].
The table below summarizes key characteristics of this reaction based on a kinetic study:
| Characteristic | Description |
|---|---|
| Temperature Range | 130°C to 190°C (for vapour phase) [1] |
| Onset in Liquid Phase | Detected at 120°C [1] |
| Primary Dissociation | (COOC₃H₅)₂ → 2CO₂ + 2C₃H₅• (allyl radicals) [1] |
| Other Consequences | Formation of insoluble polymer at ~160°C [1] |
While specific preventative recipes are not available, the following points, inferred from the decomposition chemistry, can guide your experimental planning.
To help visualize the experimental workflow for studying decomposition, the following diagram outlines a general approach:
At what temperature does this compound start to decompose? Decomposition of the pure liquid can be detected at temperatures as low as 120°C. The vapour phase has been studied in the range of 130°C to 190°C [1].
What are the main decomposition products? The primary unsensitized decomposition yields carbon dioxide (CO₂) and allyl radicals (C₃H₅•). These radicals can then undergo further reactions, including mutual combination or disproportionation, and can lead to the slow formation of an insoluble polymer [1].
The information from the foundational research provides a starting point. For practical preventative measures, you may need to consult specialized resources on chemical stabilization or conduct empirical testing based on the decomposition mechanisms identified.
The table below summarizes common analytical techniques for oxalate quantification. You can adapt these methods for diallyl oxalate by verifying the specific properties of your compound, such as its solubility and stability, under these analytical conditions.
| Method Type | Principle of Detection | Key Figures of Merit (LOD, LOQ, Linear Range) | Sample Preparation Summary | Key Strengths | Key Limitations |
|---|
| HPLC with UV Detection [1] | Derivatization with o-Phenylenediamine (OPD) to form a UV-absorbing compound. | LOD: 0.0156 mmol/L LLOQ: 0.0313 mmol/L Linearity: 0.0625 - 2.0 mmol/L [1] | Acidification, derivatization by heating with OPD, cooling, neutralization, and centrifugation [1]. | Cost-effective; reliable; easy operation; high recovery and low carryover [1]. | Requires derivatization; may not be as specific as MS methods. | | Enzymatic Method [2] [3] | Enzymatic degradation by oxalate oxidase; detection of produced hydrogen peroxide. | LOD: ~2.99 µg/mL (approx. 34.0 µM) [2]. Recovery: >85% [2]. | For urine: acidification, dilution with buffer [2]. For culture media: possible interference from other acids [3]. | High specificity for oxalate. | Can be affected by reducing substances in sample; other organic acids may interfere in bacterial media [3]. | | Titration Methods [3] | Redox reaction with potassium permanganate (KMnO₄) or acid-base reaction with NaOH. | N/A for trace analysis. Best for high concentrations. | Sample acidification (for KMnO₄ titration); titration at elevated temperature to speed up reaction [3]. | Simple; no specialized equipment needed. | Low specificity and sensitivity; not suitable for complex biological samples; other acids interfere severely [3]. | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] [1] | Separation by LC followed by highly selective and sensitive detection by tandem mass spectrometry. | Higher sensitivity and selectivity than HPLC-UV [2]. | Varies; can include precipitation, dilution, or filtration. | High selectivity and sensitivity; considered a reference method [2]. | High cost and operational complexity [1]. |
This validated protocol for urinary oxalate can be adapted for this compound analysis [1].
When adapting this method, validate the following parameters for this compound:
The following diagram outlines the key steps of the HPLC-UV analytical method:
Q1: My HPLC chromatogram shows interfering peaks. How can I improve resolution?
Q2: The precision of my results is poor. What could be the cause?
Q3: Why might the titration method be unsuitable for analyzing oxalate in bacterial culture media?
Q4: I am developing a new method. How do I choose a suitable detection technique?
While data for diallyl oxalate is unavailable, the table below summarizes methods used for oxalate analysis from the search results, which can inform method selection for related compounds.
| Method | Typical Sample Prep | Key Application Context | Reported Performance Notes |
|---|---|---|---|
| LC-MS/MS [1] [2] | Derivatization (e.g., with o-phenylenediamine); Protein precipitation; Acidification [1] [2] | Quantification of urinary and plasma oxalate; Clinical trials for primary hyperoxaluria [1] [2] | Excellent linearity (r > 0.995); High recovery rates (92.8%-98.73%); Low intra- and inter-assay CVs [1] [2] |
| GC-MS [3] | Acidification followed by liquid-liquid extraction (e.g., with ethyl acetate) [3] | Plasma oxalate measurement; Method comparison studies [3] | Shows significant bias compared to other methods like ICMS; Requires derivation to volatile derivatives [3] |
| Ion Chromatography with MS (ICMS) [3] | Acidification, often with ultrafiltration [3] | Plasma oxalate measurement [3] | Can show lower recovery and a negative bias compared to GC-MS methods [3] |
| Enzymatic Method [3] [4] | Ultrafiltration (with or without prior acidification) [3] | Plasma oxalate measurement; Food science [3] [4] | Performance can vary significantly with sample prep details; Recovery highly dependent on ultrafiltration efficiency [3] |
Since LC-MS/MS is a prominent and robust technique in recent literature, here is a generalized experimental protocol based on validated methods for oxalate quantification, which can be adapted for this compound [1] [2].
Given the lack of specific data, here are some practical steps you can take to move your project forward:
The table below summarizes the basic identifying information and properties of this compound found in chemical databases.
| Property | Description |
|---|---|
| CAS Number | 615-99-6 [1] |
| Molecular Formula | C8H10O4 [1] |
| Molecular Weight | 170.16 g/mol [1] |
| Chemical Name | Oxalic acid, diallyl ester [1] |
| Boiling Point | 85-86 °C at 3 mm Hg [1] |
| Density | 1.1582 [1] |
For researchers, a valuable guide would objectively compare different HPLC methods for analyzing this compound purity. Since experimental data is unavailable, here is a framework outlining the key parameters and a general workflow.
A comprehensive guide should compare the following aspects for different HPLC methods (e.g., different columns or mobile phases):
| Comparison Parameter | Description |
|---|---|
| Chromatographic Conditions | Stationary phases (C18, phenyl, etc.), mobile phase compositions, gradients/isocratic modes, flow rates, and column temperatures. |
| Performance Metrics | Retention time, peak symmetry (tailing factor), theoretical plates (efficiency), and resolution from known impurities. |
| Validation Data | Linearity range, Limit of Detection (LOD), Limit of Quantification (LOQ), precision (repeatability), and accuracy [2]. |
| Impurity Profiling | Ability to detect and resolve potential synthetic intermediates or degradation products. |
The following diagram outlines a potential workflow for developing and executing an HPLC purity method.
A critical final step is peak purity assessment to ensure the main peak is not co-eluting with impurities, which can be done using a Photodiode Array (PDA) detector to check for spectral homogeneity or more definitively with LC-MS [3].
To compile the experimental data you need, I suggest the following:
The following table synthesizes the available data for related compounds, highlighting the type of information you should seek for diallyl oxalate.
| Compound Name | CAS Registry Number | Molecular Formula | Key Reported IR Absorptions / Characteristics | Spectral State |
|---|---|---|---|---|
| This compound [1] [2] | 615-99-6 | C8H10O4 | Information not found in search results | Not available |
| Tetradecyl Oxalate [3] | Information not provided | C30H58O4 | -C-O-C bending peaks observed. Disappearance of -OH vibration bands (3100-3650 cm⁻¹) after ester synthesis. [3] | Condensed Phase |
| Piperonyl Butoxide [4] [5] | 51-03-6 | C19H30O5 | IR spectrum is available (Coblentz Society collection no. 9006), but specific peak interpretations are not listed. [4] | Liquid (Neat) |
| Diallyl Sulfide [6] | 592-88-1 | C6H10S | IR spectrum is available, but specific peak interpretations are not listed. [6] | Gas Phase |
For your guide, here is a generalized protocol for obtaining and interpreting IR spectra, based on methodologies in the search results [3]. You can apply this workflow once you acquire the data for this compound.
Since the specific data for this compound is unavailable, here is a general guide to the key spectral features you should look for in any ester compound, which will be directly applicable to this compound once you have its spectrum [3].
| Feature | Diallyl Phthalate (DAP) | Diallyl Disulfide (DADS) |
|---|---|---|
| Chemical Structure | Phthalate ester [1] [2] | Organosulfur compound [3] [4] |
| Primary Applications | Polymerizable plasticizer for plastics (e.g., PVC), packaging, and medical devices [5] [6] | Bioactive compound studied for anti-cancer, chemopreventive, and cytoprotective properties [3] [4] |
| Key Property | Enhances tensile strength and elongation; can cross-link to become permanent [5] [6] | Induces anti-tumor activity, apoptosis, DNA damage in cancer cells; protects against toxin-induced cytotoxicity [3] [4] |
| Key Experimental Findings | In PE plastic, >95% degradation under UV/DCCNa disinfection in 20 min [5] | Inhibits growth of colorectal cancer cells; combined exposure reduced EC-induced cytotoxicity and apoptosis [3] [4] |
| Quantitative Data | - Enthalpy of combustion (ΔcH°liquid): -6960.1 kJ/mol [2]
The experimental data for DAP and DADS are derived from different research contexts, reflecting their distinct applications.
One key study simulated the disinfection process for plastic packaging using Ultraviolet light with Sodium Dichloroisocyanurate (UV/DCCNa) [5].
Experimental protocols for DADS focus on in vitro models to assess its biological activity.
While thermal decomposition data for diallyl oxalate is lacking, a kinetic study provides comparative reactivity data for diallyl esters during polymerization, which relates to molecular stability [1].
The table below summarizes key kinetic parameters for selected diallyl esters:
| Compound Name | Abbreviation | Kc at 60°C (mol/L) | Overall Activation Energy (kcal/mol) |
|---|---|---|---|
| This compound | DAO | 3.6 | 21.1 |
| Diallyl Malonate | DAM | 3.2 | 24.2 |
| Diallyl Succinate | DASu | 2.8 | 21.7 |
| Diallyl Adipate | DAA | 2.5 | 22.0 |
| Diallyl Sebacate | DAS | 1.2 | 22.2 |
Experimental Protocol for Polymerization Kinetics [1]:
Although direct data on this compound is unavailable, a comparative study on the thermal decomposition of inorganic divalent transition metal oxalates (e.g., manganese, iron, cobalt oxalates) provides a valuable methodological framework [2].
Experimental Protocol for Thermal Decomposition [2]:
The workflow of this approach can be summarized as follows:
The lack of direct data means you may need to generate the comparative information yourself. Here are some suggestions:
Akira Matsumoto and Masayoshi Oiwa's foundational study provides the primary kinetic data for diallyl oxalate and related compounds. The table below summarizes key parameters for easy comparison [1].
| Compound | Kc at 60°C (mole/L) | Overall Activation Energy (kcal/mole) |
|---|---|---|
| This compound (DAO) | 3.6 | 21.1 |
| Diallyl Malonate (DAM) | 3.2 | 24.2 |
| Diallyl Succinate (DASu) | 2.8 | 21.7 |
| Diallyl Adipate (DAA) | 2.5 | 22.0 |
| Diallyl Sebacate (DAS) | 1.2 | 22.2 |
The cyclization constant (Kc) is the ratio of the rate constant for cyclization to that for linear propagation. A higher Kc value indicates a greater preference for forming cyclic structures within the polymer chain. This compound's position in the table highlights its distinct behavior.
To ensure your research is reproducible, here are the core methodologies from the key studies.
This protocol measures the fundamental kinetics, including the overall rate of polymerization and cyclization constant.
[I] and monomer concentration.[I]^{1/2} is analyzed to understand the complex dependence on initiator concentration.This method studies decomposition mechanisms and radical interactions.
Beyond kinetics, this compound is applied in environmental remediation. Grafting DAOx onto fabrics creates adsorbents for uranium recovery from seawater [3].
The following diagrams illustrate the core concepts and experimental workflows for this compound.
This diagram shows the reaction path for this compound's cyclopolymerization, where a single radical intermediate forms a cyclic structure [1].
This flowchart outlines the general workflow for conducting and analyzing kinetic studies of this compound polymerization [1].